molecular formula C5H10N4S B13110394 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole

2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole

Cat. No.: B13110394
M. Wt: 158.23 g/mol
InChI Key: ZQXKZWZTYFNCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the hydrazinyl group and the isopropyl substituent makes this compound particularly interesting for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of isopropyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring . The reaction is usually carried out in ethanol at room temperature, yielding the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C5H10N4S/c1-3(2)4-8-9-5(7-6)10-4/h3H,6H2,1-2H3,(H,7,9)

InChI Key

ZQXKZWZTYFNCTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.